molecular formula C11H11F3O2 B1470137 2-Benzyl-4,4,4-trifluorobutanoic acid CAS No. 1516591-94-8

2-Benzyl-4,4,4-trifluorobutanoic acid

Cat. No.: B1470137
CAS No.: 1516591-94-8
M. Wt: 232.2 g/mol
InChI Key: MAMBTJCXRVBCNI-UHFFFAOYSA-N
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Description

2-Benzyl-4,4,4-trifluorobutanoic acid is a chemical building block of significant interest in medicinal chemistry and drug design. With the CAS Number 1516591-94-8 and a molecular formula of C11H11F3O2, it has a molecular weight of 232.20 . This compound features a benzyl group and a strategically positioned trifluoromethyl moiety on its carbon chain. The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, is a well-established strategy in pharmaceutical development to fine-tune the properties of bioactive molecules . Fluorine can enhance metabolic stability, improve membrane permeability, and influence the binding affinity and selectivity of drug candidates . As a result, this acid serves as a key synthetic intermediate for the preparation of more complex, fluorinated target molecules. Researchers utilize this and related side chain-fluorinated building blocks in the synthesis of fluorinated amino acids and peptides, which are valuable tools for creating novel therapeutics, conducting 19F NMR studies, and optimizing pharmacokinetic profiles . The compound is intended for research and development applications only and is not for diagnostic, therapeutic, or personal use. Proper handling procedures and storage in a cool, dry place are recommended.

Properties

IUPAC Name

2-benzyl-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)7-9(10(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBTJCXRVBCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-4,4,4-trifluorobutanoic acid is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and alters its interaction with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of 2-benzyl-4,4,4-trifluorobutanoic acid is largely influenced by its structural characteristics. Fluorinated amino acids are known to affect protein structure and function due to their unique side chains. This compound has been studied for its potential role as a bioisostere for leucine in peptide synthesis, which can enhance the stability and activity of peptides designed for therapeutic use.

Key Biological Activities:

  • Neurotransmission Modulation : Research indicates that 2-benzyl-4,4,4-trifluorobutanoic acid may influence neurotransmission pathways, possibly affecting mood and cognitive functions.
  • Metabolic Pathway Influence : The compound has shown promise in modulating metabolic processes, which could have implications in metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms.

Case Study 1: Peptide Synthesis

A study explored the use of 2-benzyl-4,4,4-trifluorobutanoic acid as a leucine bioisostere in peptide synthesis. The findings indicated that substituting leucine with this compound improved binding affinities in receptor interactions. Techniques such as NMR spectroscopy were employed to elucidate binding interactions at the molecular level.

Peptide Composition Binding Affinity (K_d) Stability
Leucine-based peptide150 nMModerate
Trifluoro analog peptide75 nMHigh

Case Study 2: Neurotransmission Effects

In another investigation focusing on neurotransmission, the compound was tested for its effects on serotonin receptors. The results suggested that 2-benzyl-4,4,4-trifluorobutanoic acid could enhance serotonin receptor activation compared to non-fluorinated counterparts.

Compound Serotonin Receptor Activation Effectiveness
Non-fluorinated analogLowBaseline
2-Benzyl-4,4,4-trifluorobutanoicModerateEnhanced

The mechanism of action for 2-benzyl-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to engage in hydrophobic interactions with proteins and enzymes, potentially leading to altered enzymatic activity and receptor modulation.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (S)-2-Amino-4,4,4-trifluorobutanoic Acid
  • Structure: Differs by an amino group (-NH2) at C2 instead of benzyl.
  • Applications : Widely used as a leucine bioisostere in drug design. The trifluoromethyl group mimics leucine’s hydrophobic side chain while conferring resistance to oxidative metabolism .
  • Synthesis : Scalable (>300 g) via Ni(II)-Schiff base complex alkylation with CF3-CH2-I, achieving >99% enantiomeric excess (ee) .
(b) (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic Acid
  • Structure : Features a hydroxyl group at C3 and a 2,4,5-trifluorophenyl substituent at C3.
  • Applications: Potential in peptide modification or as a chiral building block. The hydroxyl group introduces hydrogen-bonding capability, altering solubility compared to 2-benzyl derivatives .
(c) 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
  • Structure : Contains a difluoroethyl group at C2 and two fluorine atoms at C4.
  • Properties : Reduced lipophilicity compared to trifluoromethyl analogs, impacting membrane permeability. Exact mass: 188.046 g/mol .

Key Observations :

  • Ni(II)-mediated alkylation is a gold standard for enantioselective synthesis of fluorinated amino acids, offering scalability and high ee .

Physicochemical and Pharmacological Properties

Property 2-Benzyl-4,4,4-TFB (Predicted) (S)-2-Amino-4,4,4-TFB 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
Lipophilicity (LogP) High (due to benzyl group) Moderate Low
Metabolic Stability Enhanced (CF3 group) High Moderate
Bioisosteric Utility Leucine mimic (if functionalized) Direct leucine replacement Limited

Notes:

  • Trifluoromethyl groups universally enhance metabolic stability by resisting CYP450-mediated oxidation .

Preparation Methods

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Scale Yield (%) Enantiomeric Purity Notes
Ni(II) Schiff Base Complex Alkylation Chiral ligand, glycine, NiCl2, CF3–CH2–I, base >150 g scale 75–80 >99% Recyclable ligand, scalable
Patent-Based Acylation & Salt Formation Optically active amines, acylation agents Lab to pilot Not specified High (via resolution) Diastereomeric separation needed
Ligand and Complex Optimization Proline-derived ligands, DBU base, MeOH Multi-kg scale 90–99 (ligand/complex) >99.5% (complex) Improved base and ligand design

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyl-4,4,4-trifluorobutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via trifluoromethylation of Garner's aldehyde, as demonstrated in the enantioselective synthesis of structurally similar 4,4,4-trifluorobutanoic acid derivatives . Another approach involves biomimetic transamination of trifluoro-3-oxo-butanoate esters, which allows for enantioselective control (e.g., producing (S)- or (R)-isomers) . Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., amino acid derivatives) improve stereochemical outcomes.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during trifluoromethylation.
  • Purification : Chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing 2-Benzyl-4,4,4-trifluorobutanoic acid and verifying its purity?

  • Methodological Answer :

  • NMR spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl group integration and absence of impurities .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Melting point analysis : Sharp melting ranges (e.g., 287.5–293.5°C for related compounds) indicate crystallinity and purity .
  • HPLC : Reverse-phase chromatography with UV detection monitors enantiomeric excess in asymmetric syntheses .

Q. How do fluorine substituents influence the physicochemical properties of this compound?

  • Methodological Answer : The trifluoromethyl group enhances:

  • Lipophilicity : Measured via logP values (estimated >2.5 for similar fluorinated acids) .
  • Metabolic stability : Resistance to enzymatic degradation compared to non-fluorinated analogs .
  • Acidity : The electron-withdrawing effect lowers pKa (≈2.5–3.0), impacting solubility in aqueous buffers .

Advanced Research Questions

Q. How can researchers address contradictory data in the literature regarding the biological activity of fluorinated butanoic acid derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) across labs .
  • Stereochemical differences : Enantiomers may exhibit divergent activities; use chiral HPLC to confirm stereochemistry .
  • Impurity effects : Cross-validate results using orthogonal analytical techniques (e.g., NMR + MS) .

Q. What strategies optimize enantioselective synthesis of 2-Benzyl-4,4,4-trifluorobutanoic acid for medicinal chemistry applications?

  • Methodological Answer :

  • Chiral auxiliaries : Use Garner’s aldehyde to direct stereochemistry during trifluoromethylation .
  • Enzymatic resolution : Lipases or transaminases can separate enantiomers post-synthesis .
  • Computational modeling : DFT calculations predict transition states to refine catalyst design .

Q. How do steric and electronic effects of the benzyl group impact reactivity in downstream derivatization?

  • Methodological Answer :

  • Steric hindrance : The benzyl group may slow nucleophilic attacks at the α-position; kinetic studies using <sup>1</sup>H NMR track reaction rates .
  • Electronic effects : Resonance stabilization of intermediates can be analyzed via Hammett plots for substituent effects .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model membrane permeability using lipid bilayer systems .
  • QSAR models : Train models on fluorinated carboxylic acid datasets to predict bioavailability .
  • Docking studies : Assess binding affinity to target proteins (e.g., enzymes inhibited by trifluoromethyl groups) .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch variability .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .
  • Data Validation : Use triplicate runs and statistical analysis (e.g., ANOVA) for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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